Roxadustat - 808118-40-3

Roxadustat

Catalog Number: EVT-282096
CAS Number: 808118-40-3
Molecular Formula: C19H16N2O5
Molecular Weight: 352.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Roxadustat (FG-4592) is a small-molecule, heterocyclic compound classified as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [] It is an orally active compound, meaning it can be taken by mouth. [] Roxadustat is an analog of 2-oxoglutarate, a key intermediate in the Krebs cycle. [] It plays a significant role in scientific research, particularly in studies related to anemia, chronic kidney disease (CKD), and other conditions related to hypoxia.

Mechanism of Action

Roxadustat (FG-4592) functions by inhibiting hypoxia-inducible factor prolyl hydroxylase (HIF-PH), an enzyme that regulates the degradation of hypoxia-inducible factors (HIFs). [, ] Under normal oxygen conditions, HIF-PH hydroxylates HIFs, leading to their ubiquitination and subsequent degradation. [, ] By inhibiting HIF-PH, Roxadustat stabilizes HIFs, allowing them to accumulate and activate the transcription of genes involved in erythropoiesis and iron metabolism. [, , ] This process mimics the body's natural response to hypoxia, resulting in increased production of endogenous erythropoietin, a hormone that stimulates red blood cell production. [, , ] Roxadustat also decreases the production of hepcidin, a hormone that regulates iron absorption and release, thereby enhancing iron availability for red blood cell synthesis. [, , ]

Applications

7.1. Anemia in Chronic Kidney Disease (CKD): Roxadustat (FG-4592) has been extensively studied for its potential to treat anemia in patients with CKD, both dialysis-dependent and non-dialysis-dependent. [, , , , , , , , , , ] Studies have shown that Roxadustat effectively increases hemoglobin levels in these patients, often with a reduced need for intravenous iron supplementation compared to traditional erythropoiesis-stimulating agents (ESAs). [, , , , ] Several studies suggest that Roxadustat may be particularly beneficial for patients with ESA hyporesponsiveness, which is often associated with inflammation. [, , ]

7.2. Myelodysplastic Syndromes (MDS): Roxadustat has also been investigated for its potential to treat anemia in patients with lower-risk myelodysplastic syndromes (LR-MDS). [, ] Preliminary findings suggest that Roxadustat may induce transfusion independence in a subset of these patients. [, ]

7.3. Protection Against Organ Injury: Roxadustat has shown promise in preclinical studies for protecting against organ injury in various models, including acute kidney injury [], doxorubicin-induced cardiotoxicity [], and angiotensin II-induced hypertension. [] These protective effects are thought to be mediated by the activation of HIF and its downstream targets, which promote cell survival and reduce oxidative stress.

7.4. Effects on Lipid Metabolism: Several studies have reported that Roxadustat may lower LDL cholesterol levels in CKD patients, both dialysis-dependent and non-dialysis-dependent. [, ] The mechanism underlying this effect is believed to involve the HIF-dependent upregulation of INSIG2, a protein that promotes the degradation of HMGCR, the rate-limiting enzyme in cholesterol biosynthesis. []

7.5. Research on Platelet Function: Studies have investigated the effects of Roxadustat (FG-4592) on platelet function, comparing it to erythropoietin (EPO), the standard treatment for renal anemia. [] Research has shown that Roxadustat does not stimulate platelets directly and does not enhance platelet activation, production, or thrombosis formation, unlike EPO. [] These findings suggest that Roxadustat may have a safer profile regarding platelet-related complications compared to EPO.

7.6. Post-transplant Anemia: Research has explored the use of Roxadustat in treating post-transplant anemia (PTA) in kidney transplant recipients (KTRs). [] Studies have demonstrated the efficacy of Roxadustat in elevating Hb levels effectively and safely in KTRs with early PTA. [] This effect is attributed to the drug's ability to enhance endogenous EPO production and improve iron utilization. []

7.7. Peritoneal Dialysis Patients: Studies have investigated the efficacy of Roxadustat in treating renal anemia in patients undergoing peritoneal dialysis (PD), particularly those with erythropoietin hyporesponsiveness. [] Results indicate that Roxadustat can significantly improve renal anemia in these patients, regardless of baseline inflammation markers or iPTH levels. [] Additional research has shown that Roxadustat may reduce the risk of peritoneal dialysis-associated peritonitis in PD patients compared to rhuEPO. [] This finding suggests a potential additional benefit of Roxadustat in this patient population.

7.8. Preservation of Residual Renal Function: Research suggests that Roxadustat may play a role in delaying the decline of residual renal function (RRF) in patients new to peritoneal dialysis. [] Studies have shown that Roxadustat can improve renal anemia and slow the decrease of RRF in these patients, potentially offering a dual benefit for this patient group.

Properties

CAS Number

808118-40-3

Product Name

Roxadustat

IUPAC Name

2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)

InChI Key

YOZBGTLTNGAVFU-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

ASP1517; ASP 1517; ASP-1517; FG-4592; FG 4592; FG4592; Roxadustat.

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.